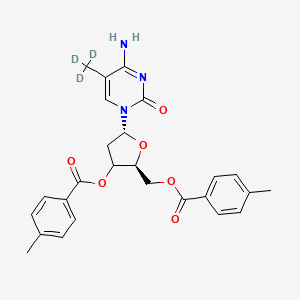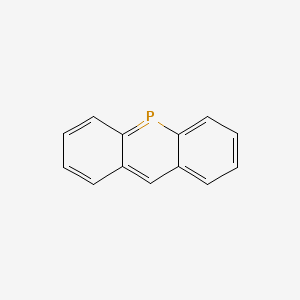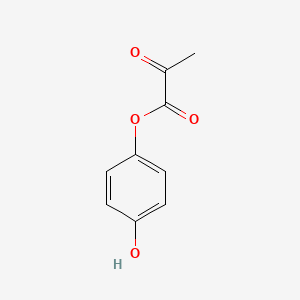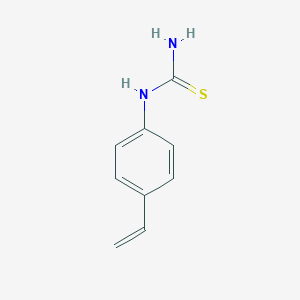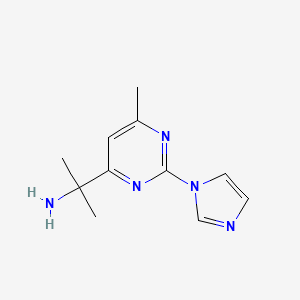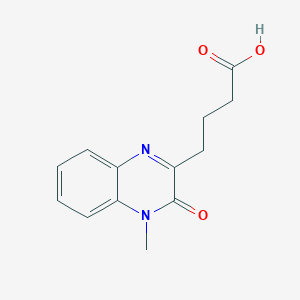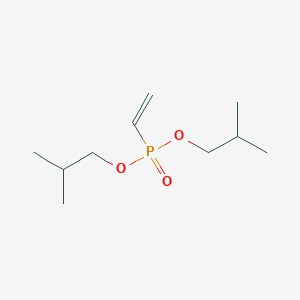
Diisobutyl vinylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl vinylphosphonate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutyl vinylphosphonate can be synthesized through several methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method involves the cross-metathesis of vinylphosphonates with terminal alkenes using ruthenium-based catalysts . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and sometimes microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of palladium or copper catalysts is common in these processes, allowing for the large-scale synthesis of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for nucleophilic substitutions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Diisobutyl vinylphosphonate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a biochemical probe.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diisobutyl vinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The vinyl group allows for further functionalization, making it a versatile compound for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other vinylphosphonates and phosphonate esters such as diethyl vinylphosphonate and dimethyl vinylphosphonate .
Uniqueness
Diisobutyl vinylphosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .
Propiedades
Número CAS |
2359-17-3 |
|---|---|
Fórmula molecular |
C10H21O3P |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
1-[ethenyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C10H21O3P/c1-6-14(11,12-7-9(2)3)13-8-10(4)5/h6,9-10H,1,7-8H2,2-5H3 |
Clave InChI |
XUXXZCFRZHFEEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(C=C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
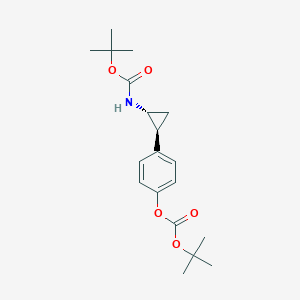

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
